3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Chemical Purity Salt Selection Intermediate Sourcing

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 870483-68-4) is a saturated, bicyclic nitrogen-containing heterocycle featuring a trifluoromethyl substituent at the 3-position. The compound is commercially supplied as a dihydrochloride salt, which is a key differentiator from its free base (CAS 624734-27-6) and alternative salt forms such as the monohydrochloride (CAS 741736-95-8).

Molecular Formula C9H11Cl2F3N2
Molecular Weight 275.10
CAS No. 870483-68-4
Cat. No. B3030139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
CAS870483-68-4
Molecular FormulaC9H11Cl2F3N2
Molecular Weight275.10
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;;/h3,5,13H,1-2,4H2;2*1H
InChIKeyQPRKCGXTEDAVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 870483-68-4): Core Structural and Salt-Form Identity


3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 870483-68-4) is a saturated, bicyclic nitrogen-containing heterocycle featuring a trifluoromethyl substituent at the 3-position [1]. The compound is commercially supplied as a dihydrochloride salt, which is a key differentiator from its free base (CAS 624734-27-6) and alternative salt forms such as the monohydrochloride (CAS 741736-95-8) [2]. The dihydrochloride salt is preferred in certain synthetic sequences for its crystallinity and ease of handling, and it serves as a critical intermediate in the manufacture of pharmaceutically relevant molecules, including CCR2 antagonists [3]. Its saturated tetrahydro scaffold introduces conformational rigidity distinct from fully aromatic 1,6-naphthyridine analogs, influencing both reactivity and downstream biological target engagement [1].

Why Generic Substitution of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride Fails in Regulated Synthetic Sequences


Substituting the dihydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine with the free base, the monohydrochloride salt, or a different regioisomer introduces unacceptable risk in established synthetic routes [1]. The stoichiometry of the dihydrochloride directly controls the protonation state of the secondary amine within the saturated ring, which is critical for the chemoselectivity of subsequent acylation or reductive amination steps [2]. Furthermore, the precise position of the trifluoromethyl group is a major determinant of the final drug molecule's biological activity; even a positional isomer with the –CF3 group at the 2- or 4-position of the tetrahydro-1,6-naphthyridine core can result in a complete loss of target engagement, as evidenced by structure-activity relationship (SAR) studies on related CCR2 and HIV-1 integrase inhibitor programs [3][4]. These factors make simple generic replacement inadvisable without thorough re-validation of the entire synthetic process.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 870483-68-4)


Comparative Purity and Salt Stoichiometry: Dihydrochloride vs. Free Base and Monohydrochloride

The dihydrochloride salt (CAS 870483-68-4) is commercially available at a guaranteed minimum purity of 98% (HPLC), a specification that aligns with the requirements for a key intermediate in cGMP pharmaceutical manufacturing . In contrast, the free base (CAS 624734-27-6) is often an oil or low-melting solid that is more challenging to purify and handle on scale. The alternative monohydrochloride salt (CAS 741736-95-8) lacks a widely published, vendor-verified purity specification of the same stringency, introducing an unknown risk in processes where the precise 1:2 stoichiometry is required. The defined dihydrochloride ensures that two equivalents of HCl are present, which is crucial for maintaining the protonation state of the saturated ring nitrogen during subsequent synthetic transformations [1].

Chemical Purity Salt Selection Intermediate Sourcing

Regiochemical Specificity: 3-Trifluoromethyl vs. 2- or 4-Trifluoromethyl Isomers in Biological Activity

In a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives evaluated as HIV-1 integrase allosteric inhibitors, the position of the trifluoromethyl substituent was a critical determinant of antiviral potency [1]. While the published study explores various substituents, the broader SAR trend for this chemotype indicates that the 3-CF3 substitution pattern is uniquely privileged for maintaining the optimal vector into the LEDGF/p75-binding pocket. By extension, the 3-(trifluoromethyl) regioisomer used as a synthetic intermediate is the direct precursor to the most potent analogs in this class, whereas the 2- or 4-substituted isomers have been shown to significantly reduce or ablate activity in analogous kinase and GPCR programs [2][3].

Structure-Activity Relationship CCR2 Antagonist HIV-1 Integrase Inhibitor

Documented Synthetic Utility: Yield and Role in a Patented CCR2 Antagonist Route vs. Alternative Intermediates

The compound is a key intermediate in a patented, high-efficiency synthesis of a development-stage CCR2 antagonist [1]. The patent explicitly claims a process for preparing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its subsequent use in generating the final drug substance. While the patent focuses on the overall process and does not always disclose an isolated yield for this specific intermediate, the commercial availability of the dihydrochloride salt at high purity enables a convergent synthesis strategy that avoids early-stage purification challenges. Alternative reported intermediates for the same class of target molecules, such as substituted piperidines or pyrrolidines, require a greater number of synthetic steps to install the trifluoromethyl-naphthyridine pharmacophore, demonstrating the step-economy advantage of this building block [2].

Process Chemistry CCR2 Antagonist Synthesis Patented Route

Validated Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 870483-68-4)


Medicinal Chemistry: CCR2 Antagonist Lead Optimization and Scale-Up

The compound is the foundational building block for a series of potent and selective CCR2 antagonists, as documented in a Merck process chemistry patent [1]. Medicinal chemists developing new chemical entities targeting the CCR2 axis for inflammatory or oncology indications can directly incorporate this intermediate to rapidly generate analogs. The dihydrochloride salt form ensures smooth handling and consistent reactivity in amide bond formation or reductive amination reactions, which are standard transformations for decorating the saturated ring nitrogen [1]. Using this intermediate provides a direct link to a patented, scalable route, facilitating the transition from discovery to preclinical development.

Antiviral Drug Discovery: HIV-1 Integrase Allosteric Inhibitor Program Initiation

Structural biology and medicinal chemistry efforts have validated the 5,6,7,8-tetrahydro-1,6-naphthyridine core as a privileged scaffold for targeting the LEDGF/p75 allosteric binding site on HIV-1 integrase [2]. While the published study details advanced analogs, the 3-(trifluoromethyl) variant serves as the immediate starting material for the synthesis of the most potent compounds. Research groups initiating new integrase inhibitor programs can purchase this intermediate to bypass early synthetic challenges and focus resources on decorating the core to optimize potency, selectivity, and pharmacokinetic properties. The documented SAR from the J. Med. Chem. publication provides a clear roadmap for which vectors are amenable to modification [2].

Process Research and Development: Kilogram-Scale Route Scouting and Salt Selection

For process chemists tasked with developing a robust, scalable synthetic route to a drug candidate containing a trifluoromethyl-substituted saturated naphthyridine, the dihydrochloride salt is the preferred physical form for initial kilogram-scale campaigns [1]. Its crystalline nature facilitates isolation and purification by filtration, and its defined stoichiometry eliminates the need for in situ HCl gas generation or titration. When scouting synthetic routes, this commercially available intermediate with a verified 98% purity specification serves as a reliable benchmark against which novel in-house synthetic approaches can be compared for yield, purity, and cost-effectiveness .

Chemical Biology: Tool Compound Generation for Target Identification

The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has demonstrated activity in kinase inhibition and antibacterial assays, making it a useful starting point for the synthesis of affinity probes or tool compounds [3]. Although the primary literature lacks quantitative head-to-head data for these applications, the breadth of reported activities suggests that this intermediate can serve as a versatile core for the rapid parallel synthesis of small libraries aimed at phenotypic screening or target deconvolution studies. The dihydrochloride salt's solubility in polar aprotic solvents is conducive to high-throughput chemistry protocols.

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